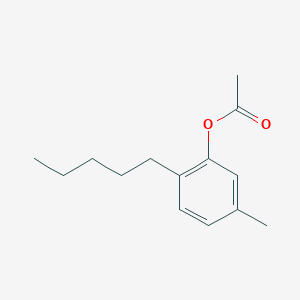
5-Methyl-2-pentylphenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2-pentylphenyl acetate is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are often used in fragrances and flavorings. This particular compound is characterized by its unique structure, which includes a phenyl ring substituted with a methyl group and a pentyl chain, esterified with acetic acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-Methyl-2-pentylphenyl acetate can be synthesized through the esterification of 5-methyl-2-pentylphenol with acetic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity ester suitable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrolysis: 5-Methyl-2-pentylphenyl acetate can undergo hydrolysis in the presence of water and an acid or base catalyst, resulting in the formation of 5-methyl-2-pentylphenol and acetic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: 5-Methyl-2-pentylphenol and acetic acid.
Reduction: 5-Methyl-2-pentylphenol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Applications De Recherche Scientifique
5-Methyl-2-pentylphenyl acetate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological environments.
Industry: Utilized in the formulation of fragrances and flavorings due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of 5-methyl-2-pentylphenyl acetate primarily involves its hydrolysis to release 5-methyl-2-pentylphenol and acetic acid. The ester linkage is susceptible to enzymatic hydrolysis by esterases, which are present in various biological systems. The released phenol can then interact with biological targets, potentially exerting its effects through modulation of enzyme activity or receptor binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: A simple ester with a pleasant aroma, commonly used as a solvent.
Methyl butanoate: Known for its fruity smell, used in flavorings and fragrances.
Propyl ethanoate: Another ester with a sweet odor, used in perfumes and flavorings.
Uniqueness
5-Methyl-2-pentylphenyl acetate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. The presence of the methyl and pentyl groups influences its reactivity and interactions with other molecules, making it a valuable compound for specialized applications in research and industry.
Propriétés
Numéro CAS |
5416-57-9 |
|---|---|
Formule moléculaire |
C14H20O2 |
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
(5-methyl-2-pentylphenyl) acetate |
InChI |
InChI=1S/C14H20O2/c1-4-5-6-7-13-9-8-11(2)10-14(13)16-12(3)15/h8-10H,4-7H2,1-3H3 |
Clé InChI |
OWINUZKAOVJNOB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=C(C=C(C=C1)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


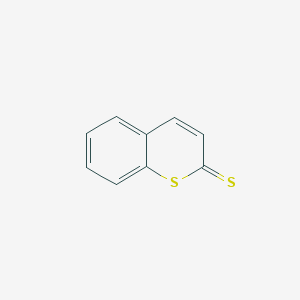
![5-Methyl-6-phenyl-2,3-dihydro-[1,2]diazepin-4-one](/img/structure/B14743145.png)
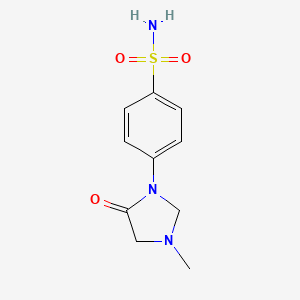

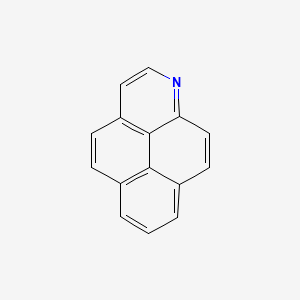
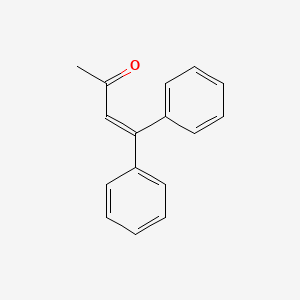
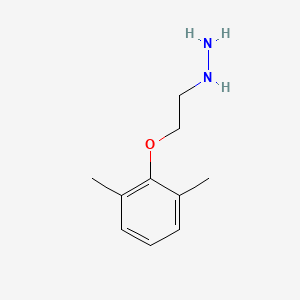
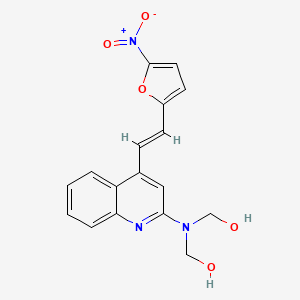

![1-Thiaspiro[2.5]octane](/img/structure/B14743200.png)
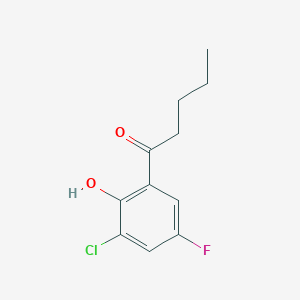
![[(E)-(2,5-dichlorothiophen-3-yl)methylideneamino]thiourea](/img/structure/B14743211.png)

![N-benzothiazol-2-yl-2-[1-(4-methylphenyl)ethylideneamino]oxy-acetamide](/img/structure/B14743231.png)
